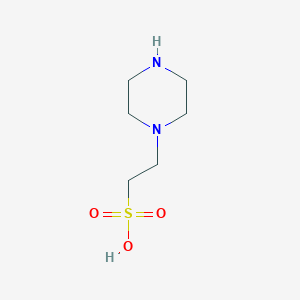

2-piperazin-1-ylethanesulfonic Acid

概要

説明

. It is a derivative of piperazine and ethanesulfonic acid, featuring a piperazine ring attached to an ethanesulfonic acid moiety. This compound is known for its buffering properties and is often used in biochemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-ylethanesulfonic acid typically involves the reaction of piperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0°C to room temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: 2-Piperazin-1-ylethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted piperazine compounds.

科学的研究の応用

Biological Research Applications

HEPES is primarily utilized as a buffering agent in biological research due to its effective pH stability and compatibility with biological systems.

Cell Culture

- Usage : HEPES is often employed to maintain physiological pH levels in cell culture media, particularly when CO₂ levels fluctuate.

- Concentration : Typically used at concentrations of 10-25 mM, it can replace or supplement bicarbonate buffers.

- Benefits : It enhances the stability of pH during cell growth and metabolic activities, which is crucial for sensitive cell lines .

Protein Transfection

HEPES has been shown to facilitate protein transfection into mammalian cells. Studies indicate that it promotes efficient intracellular targeting and enhances the uptake of macromolecules .

Molecular Biology

HEPES is extensively used in molecular biology protocols due to its buffering capacity.

Enzyme Reactions

- Stability : HEPES provides a stable environment for enzyme reactions, particularly those sensitive to pH changes.

- Applications : It is commonly used in assays involving DNA polymerases and other enzymes where pH stability is critical .

Gel Electrophoresis

In gel electrophoresis, HEPES can be added to TBE buffer solutions to improve the resolution of DNA fragments during separation, especially in single-strand conformation polymorphism (SSCP) analysis .

Clinical Applications

HEPES has potential clinical applications due to its biocompatibility and buffering properties.

Diagnostic Testing

HEPES buffers are utilized in various diagnostic assays, including those measuring ATP levels in clinical samples. However, it is noted that HEPES can interfere with certain assays like the Folin protein assay .

Drug Formulations

The compound's ability to maintain pH stability makes it a candidate for drug formulations where pH control is essential for drug efficacy and stability .

Environmental Impact

While HEPES is generally considered safe for laboratory use, its environmental impact has been assessed. It exhibits low toxicity to aquatic life, indicating that it poses minimal risk when disposed of properly .

Comparative Data Table

| Application Area | Concentration Range | Key Benefits | Limitations |

|---|---|---|---|

| Cell Culture | 10-25 mM | Maintains physiological pH | Interference with certain assays |

| Molecular Biology | Variable | Enhances enzyme activity | Not suitable for redox process studies |

| Clinical Diagnostics | Variable | Stabilizes pH in samples | Can interfere with specific protein assays |

| Drug Formulations | Variable | Ensures drug stability | Requires careful formulation considerations |

Case Study 1: Enhancing Protein Transfection

A study published in Biotechnology Progress demonstrated that using HEPES significantly increased the efficiency of protein transfection into mammalian cells compared to traditional buffers . The research highlighted the importance of maintaining optimal pH levels during transfection processes.

Case Study 2: Buffering Capacity in Cell Culture

Research conducted on various cell lines showed that HEPES-buffered media provided superior growth conditions compared to bicarbonate buffers under fluctuating CO₂ environments. This study emphasized the role of HEPES in enhancing cell viability and productivity .

作用機序

The mechanism by which 2-piperazin-1-ylethanesulfonic acid exerts its effects primarily involves its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical and pharmaceutical processes. The molecular targets and pathways involved include the regulation of pH-sensitive reactions and processes in biological systems.

類似化合物との比較

2-Piperazin-1-ylethanesulfonic acid is similar to other piperazine derivatives and sulfonic acids, but it stands out due to its specific structure and buffering properties. Some similar compounds include:

Piperazine: A simple cyclic amine used in various chemical and pharmaceutical applications.

Ethanesulfonic Acid: A sulfonic acid derivative used in different industrial processes.

Other Piperazine Derivatives: Compounds with similar structures that are used in various research and industrial applications.

生物活性

2-Piperazin-1-ylethanesulfonic acid, commonly known as HEPES, is a zwitterionic buffering agent widely used in biological and biochemical research. This compound is particularly valued for its ability to maintain physiological pH levels in various biological systems. The following sections will delve into the biological activity of HEPES, including its mechanisms of action, applications in research, and relevant case studies.

HEPES is characterized by its unique chemical structure, which allows it to function effectively as a buffer. It has a pKa value of approximately 7.55, making it suitable for maintaining pH in the range of 6.8 to 8.2, which is critical for many biological processes. The zwitterionic nature of HEPES minimizes interactions with metal ions and prevents interference with enzymatic reactions, thus enhancing its utility in cell culture and other biochemical applications .

Applications in Biological Research

HEPES is extensively utilized in various biological contexts due to its stability and effectiveness. Key applications include:

- Cell Culture : HEPES is commonly added to cell culture media to maintain pH stability, especially in environments where CO2 levels fluctuate. This property is crucial for preserving cell viability during experiments .

- Biochemical Assays : Due to its low UV absorbance, HEPES is ideal for spectrophotometric assays where interference from the buffer could skew results .

- Protein Studies : HEPES's ability to stabilize proteins during purification processes makes it a preferred choice in protein biochemistry .

Case Studies and Research Findings

Several studies have highlighted the biological activity of HEPES:

- Cell Viability and Autophagy : Research indicated that the inclusion of HEPES in culture media enhanced lysosomal-autophagic activity and inflammatory signaling pathways in human lymphocytoid cell lines. This suggests that HEPES may play a role beyond mere buffering by influencing cellular metabolism and signaling pathways .

- Impact on Microalgal Cultures : A study demonstrated that HEPES effectively stabilized the pH of microalgal cultures, supporting optimal growth conditions. This finding underscores its versatility across different biological systems .

- Photochemical Reactions : A notable study reported that HEPES can catalyze unwanted photochemical reactions when combined with riboflavin under light exposure, leading to hydrogen peroxide production. This finding emphasizes the need for careful handling of HEPES-containing solutions to mitigate oxidative stress during experiments .

Summary Table of Biological Activities

特性

IUPAC Name |

2-piperazin-1-ylethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c9-12(10,11)6-5-8-3-1-7-2-4-8/h7H,1-6H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOGSHMIAWCODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332252 | |

| Record name | 2-piperazin-1-ylethanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90052-53-2 | |

| Record name | 2-piperazin-1-ylethanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。